

# Technical Guide: Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B1274370

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Bromo-5-fluoro-4-methylpyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines reported values with predicted properties and detailed, standardized experimental protocols for their determination.

## Core Physical Properties

The physical characteristics of **2-Bromo-5-fluoro-4-methylpyridine** are crucial for its handling, reaction setup, and purification. While some properties have been reported, others, such as the melting and boiling points, are not consistently documented for this specific isomer.

Data Presentation: Physical Properties of **2-Bromo-5-fluoro-4-methylpyridine**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFN	[1]
Molecular Weight	190.01 g/mol	[1]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	
Flash Point	76.2 ± 25.9 °C	
XLogP3	2.3	[1]
PSA (Polar Surface Area)	12.9 Å <sup>2</sup>	[1]
Refractive Index	1.530	
Melting Point	Not explicitly available. See Experimental Protocol.	
Boiling Point	Not explicitly available. See Experimental Protocol.	
Solubility	Predicted to have high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) and moderate to high solubility in polar protic solvents (e.g., Methanol, Ethanol). Slightly soluble in water.	

## Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. The following are detailed methodologies for key experiments.

### Synthesis of 2-Bromo-5-fluoro-4-methylpyridine

A general method for the synthesis of similar compounds involves the electrophilic bromination of the corresponding pyridine derivative.

General Protocol for Bromination:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 4-fluoro-3-methylpyridine in a suitable solvent, such as concentrated sulfuric acid or an inert organic solvent, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath to a controlled temperature (e.g., 0-25 °C).
- **Addition of Brominating Agent:** Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise to the stirred solution. Maintain the temperature throughout the addition.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and a reducing agent like sodium bisulfite (if bromine was used) to quench any excess bromine.
- **Neutralization:** Neutralize the mixture to an appropriate pH with a base, such as sodium bicarbonate or sodium hydroxide.
- **Extraction:** Extract the product from the aqueous layer using a suitable organic solvent, for example, dichloromethane or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

## Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Methodology:

- **Sample Preparation:** Ensure the crystalline sample of **2-Bromo-5-fluoro-4-methylpyridine** is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Measurement:
  - For an unknown melting point, perform a rapid heating to get an approximate range.
  - For an accurate measurement, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

Methodology (Thiele Tube Method):

- Sample Preparation: Place a small amount (a few milliliters) of liquid **2-Bromo-5-fluoro-4-methylpyridine** into a small test tube.
- Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil (e.g., mineral oil or silicone oil).
- Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Data Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[\[6\]](#)[\[7\]](#)

## Determination of Solubility

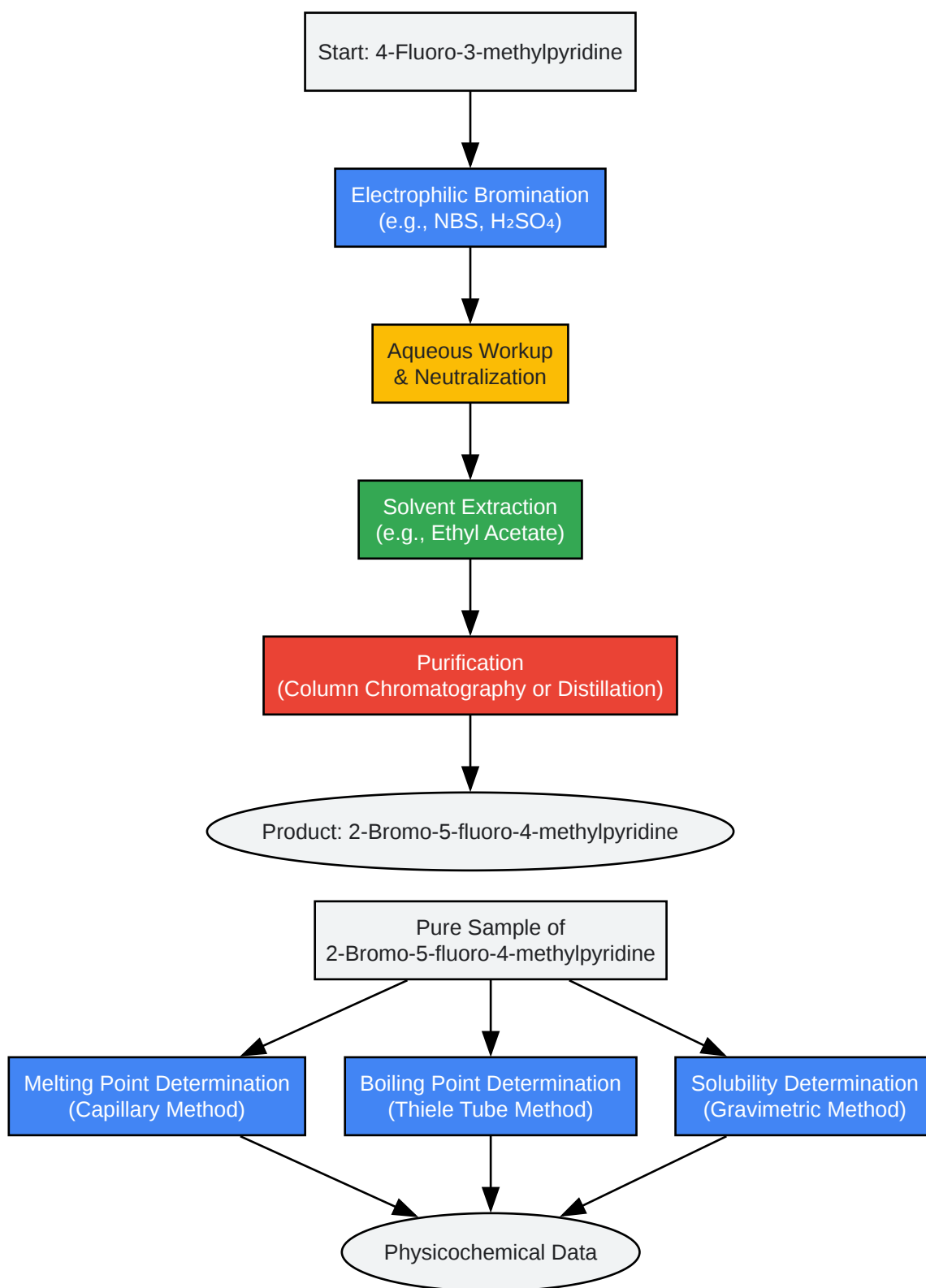
Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Methodology (Gravimetric Method):

- **Preparation of Saturated Solution:** In a sealed container, add an excess amount of **2-Bromo-5-fluoro-4-methylpyridine** to a known volume of the desired solvent.
- **Equilibration:** Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used.
- **Separation:** Allow any undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant.
- **Solvent Evaporation:** Evaporate the solvent from the extracted aliquot under controlled conditions (e.g., using a rotary evaporator or by gentle heating in a fume hood).
- **Mass Determination:** Accurately weigh the solid residue.
- **Calculation:** Calculate the solubility in terms of grams of solute per 100 mL of solvent.

## Mandatory Visualizations

The following diagrams illustrate key logical workflows relevant to the use and characterization of **2-Bromo-5-fluoro-4-methylpyridine**.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)